
3-Ethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyluridine is a nucleoside analog derived from uridine, where an ethyl group replaces the hydrogen atom at the third position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3-Ethyluridine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the uracil ring to dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products:
Oxidation: 3-Ethyluracil-5-carboxylic acid.
Reduction: Dihydro-3-ethyluridine.
Substitution: Various substituted uridine derivatives depending on the substituent introduced.
科学研究应用
3-Ethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
作用机制
The mechanism of action of 3-Ethyluridine involves its incorporation into RNA molecules, where it can affect RNA stability and function. The ethyl group at the third position can influence base pairing and RNA folding, leading to changes in RNA-mediated processes. Molecular targets include RNA polymerases and ribosomes, where this compound can interfere with transcription and translation.
相似化合物的比较
3-Methyluridine: Similar structure with a methyl group instead of an ethyl group.
5-Ethynyluridine: Contains an ethynyl group at the fifth position.
5-Bromouridine: Bromine atom at the fifth position.
Uniqueness: 3-Ethyluridine is unique due to the ethyl group at the third position, which imparts distinct chemical and biological properties. Compared to 3-Methyluridine, the ethyl group provides greater hydrophobicity and steric bulk, affecting its interactions with enzymes and nucleic acids. Unlike 5-Ethynyluridine and 5-Bromouridine, the modification at the third position specifically influences the uracil ring’s electronic properties and reactivity.
属性
CAS 编号 |
27190-00-7 |
|---|---|
分子式 |
C11H16N2O6 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1 |
InChI 键 |
PGEAIGBCUWIENH-PEBGCTIMSA-N |
手性 SMILES |
CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
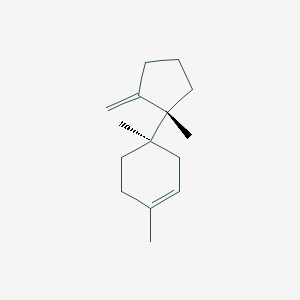
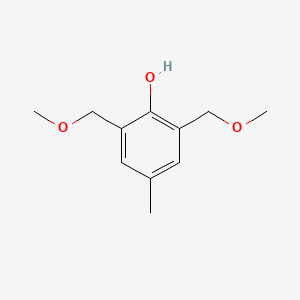
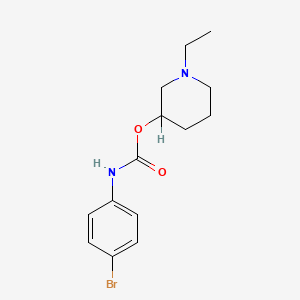
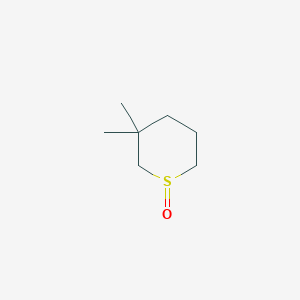

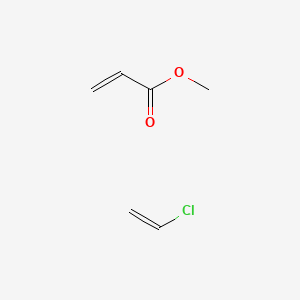
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
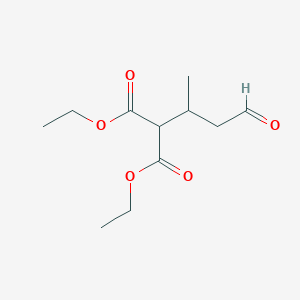
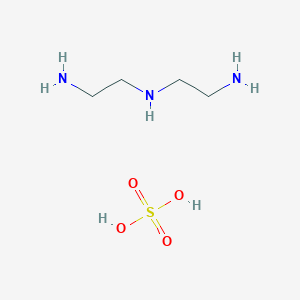
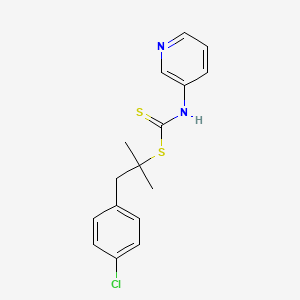
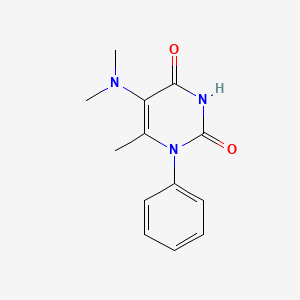
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
